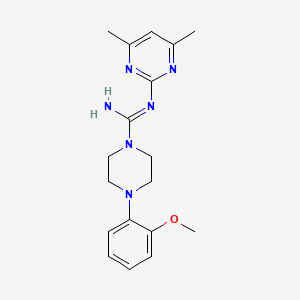

N-(4,6-dimethyl-2-pyrimidinyl)-4-(2-methoxyphenyl)-1-piperazinecarboximidamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds often involves the formation of piperazine derivatives through nucleophilic substitution reactions and subsequent modifications to introduce various functional groups such as pyrimidinyl and methoxyphenyl. For instance, the synthesis of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives involves a nucleophilic substitution reaction followed by sulfonylation (Mallesha et al., 2012).

Molecular Structure Analysis

The molecular structure of compounds similar to "N-(4,6-dimethyl-2-pyrimidinyl)-4-(2-methoxyphenyl)-1-piperazinecarboximidamide" reveals interesting conformational features. For example, in certain derivatives, the piperazine ring adopts a distorted chair conformation, and there are observable dihedral angles between the phenyl ring and other functional groups, indicating the three-dimensional arrangement and potential steric interactions within the molecule (Al-Omary et al., 2014).

Chemical Reactions and Properties

Compounds with a piperazine core and pyrimidinyl substitutions exhibit various chemical reactivities. For example, they can participate in nucleophilic substitution reactions, where the pyrimidinyl group can be modified or replaced by other nucleophiles. Such reactivities play a crucial role in the synthesis of novel derivatives with potential biological activities (Makarov et al., 1994).

Physical Properties Analysis

The physical properties of these compounds, such as melting points, solubility, and crystal structure, can be influenced by the nature of the substituents on the piperazine and pyrimidinyl rings. Crystallographic studies often reveal how intramolecular and intermolecular interactions, including hydrogen bonding and π-π stacking, affect the compound's solid-state arrangement and stability (Anthal et al., 2018).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards electrophiles or nucleophiles, are significantly determined by the functional groups present in the compound. For instance, the presence of a pyrimidinyl group can confer nucleophilic properties, while the piperazine moiety might exhibit basic characteristics due to the presence of nitrogen atoms capable of donating electron pairs (Foroumadi et al., 2006).

科学的研究の応用

Synthesis and Characterization of Heterocyclic Compounds

Compounds related to "N-(4,6-dimethyl-2-pyrimidinyl)-4-(2-methoxyphenyl)-1-piperazinecarboximidamide" have been synthesized for their potential anti-inflammatory, analgesic, and antimicrobial activities. The synthesis involves creating novel heterocyclic compounds derived from various starting materials, leading to the production of compounds with significant biological activities. These synthetic pathways offer insights into the design of new therapeutic agents with enhanced efficacy and reduced side effects (A. Abu‐Hashem et al., 2020; A. Moustafa et al., 2021).

Antimicrobial and Antiproliferative Activities

These compounds have been evaluated for their antimicrobial properties against various bacterial and fungal strains. The synthesis of new derivatives has led to the discovery of molecules with promising antimicrobial activities, which could contribute to the development of new antibiotics to combat resistant strains (Aisha Hossan et al., 2012). Additionally, some derivatives have shown antiproliferative effects against human cancer cell lines, suggesting their potential use in cancer therapy (L. Mallesha et al., 2012).

Development of Analytical Methods

Research has also focused on the development and validation of analytical methods for the quantification and characterization of these compounds, which is crucial for quality control and assurance in pharmaceutical applications. High-performance liquid chromatography (HPLC) methods have been developed for this purpose, ensuring the purity and efficacy of the compounds in drug formulations (H. Severina et al., 2021).

Fluorescent Ligands for Receptor Studies

Derivatives of "N-(4,6-dimethyl-2-pyrimidinyl)-4-(2-methoxyphenyl)-1-piperazinecarboximidamide" have been synthesized as fluorescent ligands for the study of human receptors, such as 5-HT1A receptors. These compounds combine high receptor affinity with favorable fluorescence properties, enabling the visualization of receptor expression and distribution in biological studies, which is important for understanding receptor function and for drug development processes (E. Lacivita et al., 2009).

特性

IUPAC Name |

N'-(4,6-dimethylpyrimidin-2-yl)-4-(2-methoxyphenyl)piperazine-1-carboximidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N6O/c1-13-12-14(2)21-18(20-13)22-17(19)24-10-8-23(9-11-24)15-6-4-5-7-16(15)25-3/h4-7,12H,8-11H2,1-3H3,(H2,19,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJZDBNOUMAPMJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N=C(N)N2CCN(CC2)C3=CC=CC=C3OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NC(=N1)/N=C(\N)/N2CCN(CC2)C3=CC=CC=C3OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(4,6-dimethylpyrimidin-2-yl)-4-(2-methoxyphenyl)piperazine-1-carboximidamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(1H-imidazol-1-ylmethyl)-1-[6-(methoxymethyl)pyrimidin-4-yl]piperidin-4-ol](/img/structure/B5559001.png)

![2-methyl-6-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B5559005.png)

![1-(4-fluorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]ethanone](/img/structure/B5559024.png)

![1-(1-{[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-3-azetidinyl)-2-methylpiperidine](/img/structure/B5559026.png)

![3-{2-[5-(1,3-benzodioxol-5-ylmethyl)-5-methyl-2-oxopiperidin-1-yl]ethyl}-1,3-oxazinan-2-one](/img/structure/B5559033.png)

![(1-methyl-1H-imidazol-2-yl){1-[(3-propyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}methanone](/img/structure/B5559059.png)

![({4-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-1,4-oxazepan-6-yl}methyl)dimethylamine](/img/structure/B5559060.png)

![2-methyl-4-phenyl-5-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]pyrimidine](/img/structure/B5559074.png)

![4-methyl-N'-{4-[(2-methylbenzyl)oxy]benzylidene}benzenesulfonohydrazide](/img/structure/B5559082.png)

![1-[(1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-8-(2-pyrimidinyl)-1,8-diazaspiro[4.5]decane](/img/structure/B5559091.png)

![(4aS*,7aR*)-1-(imidazo[1,2-a]pyrimidin-2-ylcarbonyl)-4-(2-methoxyethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5559094.png)